molecular formula C18H13ClN4O4 B2647641 methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate CAS No. 895018-43-6

methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate

Cat. No.: B2647641
CAS No.: 895018-43-6
M. Wt: 384.78
InChI Key: LDFGLCKNLSVZGE-UHFFFAOYSA-N
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Description

Methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 3-chlorophenyl substituent and a methyl furan-2-carboxylate group. This structure combines electron-withdrawing (chlorophenyl, ester) and aromatic (furan) moieties, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4/c1-26-18(25)15-6-5-13(27-15)9-22-10-20-16-14(17(22)24)8-21-23(16)12-4-2-3-11(19)7-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGLCKNLSVZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the furan-2-carboxylate moiety. Common reagents used in these reactions include various chlorinated phenyl compounds, furan derivatives, and carboxylating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl moiety, to introduce different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / Core Structure Substituents Functional Groups Reference
Target Compound 3-Chlorophenyl, methyl furan-2-carboxylate Pyrazolo[3,4-d]pyrimidinone, ester -
Example 62 () 5-Fluoro-3-(3-fluorophenyl), thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidinone, thiophene
Example 85 () 3-(3-Fluoro-4-isopropoxyphenyl), morpholino Pyrazolo[3,4-c]pyrimidinone, morpholine
Pyrrolidine Derivative () 3-Hydroxyphenyl, carbohydrazide Pyrrolidinone, hydrazide
Tetrahydropyrimidine () 5-(Methoxymethyl)furan-2-yl Tetrahydropyrimidine, ester

Key Observations:

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from the pyrrolidinone () and tetrahydropyrimidine () systems. Pyrazolo-pyrimidinones are often associated with kinase inhibition or antimicrobial activity due to their planar, conjugated structure . The pyrazolo[3,4-c]pyrimidinone in Example 85 () differs in ring substitution (position 3 vs.

Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorophenyl analogs (e.g., Example 62, ), impacting membrane permeability . Furan vs.

Functional Group Impact: Ester groups (target compound, Example 62) facilitate hydrolysis to carboxylic acids, a common prodrug strategy. In contrast, morpholino (Example 85) or carbohydrazide () substituents may enhance solubility or hydrogen-bonding interactions .

Table 2: Physicochemical Properties of Selected Analogs

Compound Name / Example Melting Point (°C) Molecular Weight (g/mol) Synthetic Method Reference
Target Compound Not reported ~400 (estimated) Likely Suzuki coupling or esterification -
Example 62 () 227–230 560.2 Suzuki coupling with boronic acid
Example 85 () 193–196 586.3 Palladium-catalyzed cross-coupling
Pyrrolidine Derivative () Not reported ~250 (estimated) Esterification, hydrazide condensation

Key Findings:

  • Synthetic Routes: The target compound’s synthesis likely parallels Example 62 (), involving palladium-catalyzed cross-coupling (e.g., Suzuki reaction) for pyrazolo-pyrimidinone core formation, followed by esterification . In contrast, pyrrolidine derivatives () employ simpler condensation or esterification steps, reflecting lower structural complexity .
  • Melting Points: Higher melting points in pyrazolo-pyrimidinones (e.g., 227–230°C in Example 62) suggest greater crystallinity compared to morpholino-substituted analogs (193–196°C in Example 85), possibly due to stronger intermolecular interactions in the former .

Biological Activity

Methyl 5-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential anticancer and antimicrobial properties.

Overview of Biological Activities

Pyrazolo[3,4-d]pyrimidine derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity : Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class show effectiveness against bacterial strains.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes like xanthine oxidase and protein kinases.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms. For instance:

  • Inhibition of Tumor Cell Lines : A study reported that a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Induction of Apoptosis : Flow cytometric analysis showed that these compounds can induce apoptosis in cancer cells at low micromolar concentrations, suggesting their potential as novel anticancer agents .
  • Structure-Activity Relationship (SAR) : Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For example, modifications led to compounds with varying IC50 values against different cancer cell lines, indicating that the structural integrity of the scaffold is crucial for maintaining anticancer efficacy .

Antimicrobial Properties

In addition to anticancer activity, some pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial effects:

  • Activity Against Bacterial Strains : Recent studies highlighted that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating infections in cancer patients undergoing chemotherapy .
  • Combination with Antibiotics : The interaction between pyrazolo[3,4-d]pyrimidines and established antibiotics like ampicillin indicates a synergistic effect that could enhance therapeutic outcomes against resistant bacterial strains .

Research Findings and Case Studies

The following table summarizes key findings from relevant studies on this compound and related compounds:

StudyCompoundTargetIC50 (µM)Biological Activity
1aA5492.24Anticancer
1dMCF-71.74Anticancer
Compound 1S. aureus-Antimicrobial
Compound 2E. coli-Antimicrobial

Q & A

What synthetic methodologies are effective for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?

The pyrazolo[3,4-d]pyrimidinone scaffold can be synthesized via palladium-catalyzed cross-coupling reactions or multistep cyclization strategies. For example, Suzuki-Miyaura coupling using arylboronic acids and halogenated intermediates (e.g., ethyl 4-bromo-1H-pyrazole-5-carboxylate derivatives) in degassed DMF/H2O mixtures with Pd(PPh3)4 as a catalyst yields substituted pyrazoles . Subsequent cyclization with urea or thiourea derivatives under acidic conditions forms the pyrimidinone ring. Reaction optimization, including solvent choice (e.g., DMF vs. THF) and temperature control, is critical for yield and purity .

How can the furan-2-carboxylate moiety be selectively introduced into the molecule?

The furan-2-carboxylate group is typically introduced via nucleophilic substitution or alkylation. For instance, methyl 5-(bromomethyl)furan-2-carboxylate can react with the pyrazolo[3,4-d]pyrimidinone core under basic conditions (e.g., K2CO3 in acetone) to form the methylene bridge. Steric and electronic factors at the reaction site must be optimized to avoid side reactions, such as over-alkylation . Purity is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

What spectroscopic techniques are most reliable for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the furan carbonyl (~160-165 ppm), pyrimidinone C=O (~165-170 ppm), and aromatic protons (δ 7.2-8.1 ppm for chlorophenyl substituents) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in analogous pyrazolo-pyrimidinone structures (e.g., R-factor = 0.042–0.054, data-to-parameter ratio >13) .
  • IR spectroscopy : Confirms carbonyl stretches (1700–1750 cm<sup>-1</sup>) and NH/OH groups if present .

How do solvent polarity and catalyst choice impact the yield of Suzuki-Miyaura coupling in this synthesis?

Polar aprotic solvents like DMF enhance Pd-catalyzed coupling efficiency by stabilizing the transition state. For example, Pd(PPh3)4 in DMF/H2O achieves >80% yield for aryl-aryl bonds, while THF or toluene may reduce yields by 20–30% due to poor solubility . Alternative catalysts (e.g., PdCl2(dppf)) can improve selectivity for sterically hindered substrates .

What computational methods are suitable for predicting the compound’s bioactivity?

  • DFT studies : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. For related pyrazolo-pyrimidinones, binding affinities (ΔG = −8 to −10 kcal/mol) correlate with experimental IC50 values .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

How can conflicting crystallographic data on analogous compounds guide structural refinement?

Discrepancies in bond lengths/angles (e.g., C–C = 0.003–0.005 Å variations) may arise from disorder or resolution limits . Use high-resolution data (≤0.8 Å) and software like SHELXL for refinement. Compare with databases (e.g., Cambridge Structural Database) to validate outliers .

What strategies mitigate decomposition during purification of this compound?

  • Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by removing unreacted intermediates .
  • Low-temperature storage : Stabilizes the compound against hydrolysis (store at −20°C under N2) .

How does the 3-chlorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing Cl group reduces electron density on the pyrazolo-pyrimidinone ring, enhancing electrophilic substitution at the furan methyl position. Hammett constants (σpara = 0.23) correlate with increased reaction rates in SNAr mechanisms . Substituent effects are modeled via Hammett plots or computational electrostatic potential maps.

What in vitro assays are appropriate for evaluating kinase inhibition potential?

  • Kinase profiling : Use ADP-Glo™ or TR-FRET assays to screen against a panel of kinases (e.g., EGFR, VEGFR).
  • IC50 determination : Dose-response curves (0.1–100 µM) with ATP concentrations near Km .
  • Cellular assays : Measure antiproliferative effects in cancer lines (e.g., HCT-116, IC50 <10 µM for active analogs) .

How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directed metallation : Use LiTMP or LDA to deprotonate specific positions (e.g., C-4 over C-5 in pyrazoles) .
  • Protecting groups : Temporarily block reactive sites (e.g., SEM-protected NH groups) during alkylation .

What are the limitations of current synthetic routes, and how can they be improved?

  • Low yields (<50%) : Optimize Pd catalyst loading (1–5 mol%) and reduce reaction time via microwave assistance .
  • Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap water or acidic impurities .
  • Scalability : Transition from batch to flow chemistry for safer handling of exothermic steps .

How do steric effects from the furan methyl group impact molecular conformation?

X-ray data of similar esters show dihedral angles between the furan and pyrazolo-pyrimidinone rings of 60–80°, indicating restricted rotation. This steric hindrance can reduce binding pocket accessibility in biological targets, as confirmed by molecular dynamics simulations .

What analytical techniques validate the absence of genotoxic impurities?

  • LC-MS/MS : Detects trace aryl chlorides (<0.1 ppm) with MRM transitions.
  • AMES test : Assess mutagenicity using Salmonella strains (e.g., TA98, TA100) per ICH M7 guidelines .

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